(5-Fluorobenzo[b]thiophen-4-yl)methanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8FNS |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
(5-fluoro-1-benzothiophen-4-yl)methanamine |
InChI |
InChI=1S/C9H8FNS/c10-8-1-2-9-6(3-4-12-9)7(8)5-11/h1-4H,5,11H2 |
InChI Key |
RJQJPUJXDMPZHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CS2)C(=C1F)CN |
Origin of Product |
United States |
Synthetic Methodologies for 5 Fluorobenzo B Thiophen 4 Yl Methanamine and Its Analogues
Synthetic Routes to the Fluorinated Benzo[b]thiophene Core
The assembly of the fluorinated benzo[b]thiophene scaffold is a foundational step that can be achieved through various organic synthesis pathways. The two primary considerations are the introduction of the fluorine substituent and the formation of the bicyclic heteroaromatic ring system.
Strategies for Introducing Fluorine into the Benzo[b]thiophene System
The incorporation of fluorine into the benzo[b]thiophene structure is most commonly accomplished by utilizing starting materials that are already fluorinated. This approach ensures regiochemical control of the fluorine atom's placement on the benzene (B151609) portion of the molecule.
One documented strategy begins with a fluorinated benzene derivative, such as 3-fluoroiodobenzene. nih.gov In a key step, fluorine's electron-withdrawing nature directs ortho-metalation, allowing for the introduction of a functional group, like a formyl group, at the position adjacent to the fluorine. nih.gov This functionalized intermediate then undergoes cyclization to form the thiophene (B33073) ring, carrying the fluorine atom into the final benzo[b]thiophene structure. nih.gov
Another example involves starting with 2-bromo-6-fluorobenzaldehyde (B104081). google.com This pre-fluorinated aldehyde serves as the backbone for the subsequent construction of the thiophene ring, thereby ensuring the fluorine is located at the desired 5-position of the resulting benzo[b]thiophene. google.com While direct fluorination of the pre-formed benzo[b]thiophene ring is less common, analogous reactions in other heterocyclic systems suggest it is a potential, though perhaps less regioselective, route. researchgate.net Additionally, the nitration of benzo[b]thiophene can yield a mixture of nitro-isomers, including the 5-nitrobenzo[b]thiophene, which could theoretically be converted to the 5-fluoro derivative through a multi-step process such as reduction to the amine followed by a Balz-Schiemann reaction. chemicalbook.com
Incorporating fluorine into related thienothiophene-benzodithiophene copolymers has been shown to deepen the HOMO energy levels, a desirable property in materials science applications. acs.org
Formation of the Benzo[b]thiophene Ring System
A variety of methods have been developed for the construction of the benzo[b]thiophene ring. These routes often involve the cyclization of a substituted benzene ring bearing a sulfur-containing side chain.
A prevalent method is the electrophilic cyclization of o-alkynyl thioanisoles. nih.govnih.gov This reaction involves the activation of the carbon-carbon triple bond by an electrophile, which initiates an intramolecular cyclization with the sulfur nucleophile. nih.gov Another powerful technique is the reaction of aryne intermediates with alkynyl sulfides, which provides a one-step synthesis of 3-substituted benzo[b]thiophenes. rsc.org Thienobenzynes, generated from o-silylaryl triflates, can also react with various arynophiles to create a diverse range of multisubstituted benzo[b]thiophenes. nih.gov
Classical approaches include the intramolecular cyclization of aryl sulfides and the annulation of alkynylbenzenes with a sulfur source. chemicalbook.comnih.gov For instance, a patented method describes the reaction of 2-bromo-6-fluorobenzaldehyde with a halogenated methyl mercaptan, followed by treatment with triphenylphosphine (B44618) to form a quaternary phosphonium (B103445) salt, which then cyclizes to yield the benzo[b]thiophene ring. google.com A summary of selected methods is presented below.
| Synthetic Method | Starting Materials | Key Reagents/Catalysts | Reference |
|---|---|---|---|
| Electrophilic Cyclization | o-Alkynyl thioanisoles | I₂, ICl, Br₂, NBS | nih.gov |
| Aryne Reaction | o-Silylaryl triflates, Alkynyl sulfides | Cesium fluoride | rsc.org |
| Thienobenzyne Cycloaddition | o-Silylaryl triflate-type thienobenzyne precursors, Aryophiles (e.g., N-phenylpyrrole) | - | nih.gov |
| Intramolecular Aldol-type Condensation | Methylthiobenzene | BuLi, TMEDA, DMF | mdpi.com |
| Palladium-Catalyzed Heck Reaction | Allyl o-iodophenyl sulfides | Pd(0) catalyst | researchgate.net |
Approaches for Methanamine Moiety Introduction
Once the 5-fluorobenzo[b]thiophene (B1279753) core is synthesized, the next critical phase is the introduction of the methanamine (-CH₂NH₂) group at the 4-position. This is typically achieved by first installing a precursor functional group, such as a formyl (-CHO) or cyano (-CN) group, which is then converted to the desired amine.
Reductive Amination Procedures
Reductive amination is a widely used and highly effective method for synthesizing amines from aldehydes or ketones. organic-chemistry.orgyoutube.com This process involves the reaction of a carbonyl compound with an amine (often ammonia (B1221849) or a primary amine) to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine. youtube.commasterorganicchemistry.com
For the synthesis of (5-Fluorobenzo[b]thiophen-4-yl)methanamine, the key precursor would be 5-fluoro-benzo[b]thiophene-4-carbaldehyde. The synthesis of this aldehyde can be accomplished from a 4-halo-5-fluorobenzo[b]thiophene intermediate via metal-halogen exchange followed by reaction with a formylating agent like N,N-dimethylformamide (DMF). The subsequent reductive amination would involve treating the aldehyde with ammonia in the presence of a selective reducing agent.
Common reducing agents for this one-pot procedure are sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com These reagents are mild enough to not reduce the initial aldehyde but are effective at reducing the intermediate iminium ion formed, thus preventing side reactions and leading to high yields of the desired amine. masterorganicchemistry.com
| Reaction | Precursor | Key Reagents | Product | Reference |
|---|---|---|---|---|
| Reductive Amination | 5-Fluoro-benzo[b]thiophene-4-carbaldehyde | 1. Ammonia (NH₃) 2. Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃) | This compound | masterorganicchemistry.com, organic-chemistry.org |
Direct Amination Methods
Directly introducing a methanamine group onto the benzo[b]thiophene ring in a single step is not a commonly reported strategy. Direct amination methods typically refer to the installation of an amino (-NH₂) group directly onto the aromatic ring. While derivatives like 2- and 3-aminobenzo[b]thiophenes have been synthesized, converting these to the corresponding aminomethyl derivative would require additional synthetic steps, making it a multi-step process rather than a direct one. nih.gov Therefore, methods involving the transformation of other functional groups are generally preferred for synthesizing this compound.
Multi-step Organic Reactions in Scaffold Assembly
A robust and versatile strategy for installing the methanamine moiety involves the use of a nitrile intermediate. The synthesis of heteroaryl carbonitriles, including benzo[b]thiophene derivatives, is well-established. semanticscholar.orgslideshare.net
The key precursor, 5-fluoro-benzo[b]thiophene-4-carbonitrile, can be prepared from a 4-halo-5-fluorobenzo[b]thiophene (e.g., 4-bromo or 4-iodo derivative) via a palladium-catalyzed cyanation reaction, such as the Rosenmund-von Braun reaction using copper(I) cyanide or a more modern palladium-catalyzed equivalent.
Once the 4-carbonitrile is obtained, it can be readily converted to the 4-methanamine. The reduction of the nitrile group to a primary amine is a standard transformation in organic synthesis. This can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a suitable solvent such as tetrahydrofuran (B95107) (THF), or through catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere. This multi-step sequence provides a reliable pathway to the target compound.
Synthesis of Related Fluorinated Benzothiophene (B83047) Derivatives and Methanamine-Containing Heterocycles
The synthesis of complex heterocyclic molecules often relies on modular and adaptable strategies. These approaches allow for the systematic variation of substituents and core structures, facilitating the exploration of structure-activity relationships. The following sections describe key methodologies for constructing fluorinated benzothiophenes and related compounds.
Modular Synthesis of Fluorinated Thiophene-Based Fragment Libraries
The construction of fragment libraries is a cornerstone of modern drug discovery, enabling the screening of small, diverse molecules against biological targets. researchgate.net A modular approach to synthesizing fluorinated, bicyclic, thiophene-based fragments has been developed to increase the structural diversity of available screening compounds. rsc.org This strategy is particularly useful for fragment-based drug discovery (FBDD) which employs compounds with a molecular weight of less than 300 Da. researchgate.netucl.ac.uk
One such method involves a [4 + 1] cycloaddition of enaminothiones with trifluoromethyl N-tosylhydrazones to create trifluoromethyl 2H-thiophenes. rsc.org This approach is noted for its broad substrate compatibility and high regio- and stereo-selectivities under mild, neutral conditions at room temperature. rsc.org Another powerful modular technique is Accelerated SuFEx (Sulfur(vi) Fluoride Exchange) Click Chemistry (ASCC), which facilitates the coupling of various functional groups and is well-suited for creating libraries of molecules in a 96-well plate format. ucl.ac.uknih.gov This high-throughput method streamlines the synthesis and purification process, accelerating the discovery of functional molecules. nih.gov For instance, a fluorinated, bicyclic, thiophene-based fragment library was synthesized in a modular fashion for screening via 19F NMR. rsc.org
| Modular Synthesis Technique | Description | Key Features | Reference |
| [4 + 1] Cycloaddition | Cycloaddition of enaminothiones with trifluoromethyl N-tosylhydrazones. | High regioselectivity, mild reaction conditions, broad substrate scope. | rsc.org |
| Accelerated SuFEx Click Chemistry (ASCC) | Couples aryl and alkyl alcohols with SuFEx-compatible functional groups. | Favorable kinetics, high yields, suitable for array synthesis. | ucl.ac.uknih.gov |
| Fragment Library Synthesis | Modular synthesis of a fluorinated, bicyclic, thiophene-based library. | Designed for 19F NMR screening, increases structural diversity. | rsc.org |
Synthesis of Fluorinated Benzothiophene-Indole Hybrids
Hybrid molecules incorporating both benzothiophene and indole (B1671886) moieties are of significant interest due to the diverse biological activities associated with each core structure. researchgate.netias.ac.in The synthesis of these hybrids often involves cross-coupling reactions and electrophilic cyclization. ias.ac.in
A general approach involves preparing a substituted benzothiophene, such as 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene, which can then undergo a Palladium-catalyzed Sonogashira cross-coupling reaction with an appropriately substituted alkyne. ias.ac.in For example, the coupling with an aminophenyl-substituted alkyne can lead to an intermediate that, upon iodine-catalyzed electrophilic cyclization, yields a benzothiophene-indole hybrid structure. ias.ac.in
The incorporation of fluorine into the indole ring is a common strategy to enhance the pharmacological profile of these molecules. researchgate.net While direct fluorination can be challenging, methods exist to construct fluorinated indoles which can then be used as building blocks in the synthesis of more complex hybrids. researchgate.net
| Starting Material | Reaction | Product | Reference |
| 3-iodo-2-(thiophen-2-yl) benzo[b]thiophene & 2-ethynylaniline | Sonogashira Coupling & Electrophilic Cyclization | 2-(2-(thiophen-2-yl) benzo[b] thiophen-3-yl)-1H-indole | ias.ac.in |
| 3-iodo-2-(thiophen-2-yl) benzo[b]thiophene & 2-ethynyl-N,N-dimethylaniline | Sonogashira Coupling & Electrophilic Cyclization | 1-methyl-2-(2-(thiophen-2-yl)benzo[b]thiophen-3-yl)-1H-indole | ias.ac.in |
Derivatization of Benzothiophene-3-methanamine Analogues
The derivatization of aminobenzothiophenes is a key strategy for developing compounds with specific biological activities, such as antimitotic agents. nih.govktu.edu Researchers have synthesized and evaluated series of inhibitors based on the 2-amino-3-aroylbenzo[b]thiophene skeleton and its 3-amino positional isomer. nih.gov These syntheses allow for systematic exploration of how different substituents on the benzothiophene ring and the aroyl group affect biological activity. nih.govktu.edu For example, 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene has been identified as a potent inhibitor of cancer cell growth. nih.gov The synthesis starts from a substituted 3-aminobenzo[b]thiophene, which can be further functionalized. ktu.edu
Preparation of (5-Fluorobenzofuran-4-yl)methanamine and Related Scaffolds
The synthesis of (5-Fluorobenzofuran-4-yl)methanamine and its structural analogues, like the target benzothiophene, involves multi-step sequences. While a direct synthesis for this specific benzofuran (B130515) is not detailed in the provided sources, the principles can be inferred from related heterocyclic syntheses. Typically, the construction of such a scaffold would begin with a suitably substituted fluorophenol. This starting material would undergo reactions to build the furan (B31954) ring, followed by formylation or a related C1-addition at the 4-position, and finally, reductive amination or conversion of a nitrile to furnish the methanamine group. The strategies used for benzothiophenes, such as controlling regioselectivity through carefully planned cyclization reactions, are applicable to benzofurans as well.
Synthesis of Arylaminoketone Derivatives with Benzothiophene Sub-structures
Arylaminoketones containing a benzothiophene core are a significant class of compounds, with some acting as potent tubulin polymerization inhibitors. nih.gov A key example is the synthesis of 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene. The synthesis of these derivatives involves the reaction of an aminobenzothiophene with an appropriate aroyl chloride. This modular approach allows for the introduction of various substituted aryl groups, leading to the creation of libraries of compounds for biological evaluation. nih.gov
Palladium-Catalyzed Carbonylation for Carboxylic Acid Derivatives
Palladium-catalyzed carbonylation is a powerful and versatile method for converting aryl halides or pseudo-halides into carboxylic acid derivatives, including esters and amides. nih.govuni-rostock.de This reaction introduces a carbonyl group (CO) into the molecule, providing a key intermediate for further functionalization. acs.org
A notable application is the synthesis of benzothiophene-3-carboxylic esters from 2-(methylthio)phenylacetylenes. nih.govacs.org This process uses a simple PdI2/KI catalytic system under aerobic conditions, with carbon monoxide serving as the C1 building block. nih.gov The reaction proceeds in fair to high yields (57–83%). acs.org Similarly, direct C-H bond activation and carbonylation of thiophenes to produce the corresponding carboxylic acids have been achieved using a Pd(OAc)2 catalyst under a CO/CO2 binary gas system. rsc.org The pressurized CO2 was found to suppress the thermal decomposition of the active palladium species, improving catalyst durability. rsc.org
| Substrate | Catalyst System | Product | Yield | Reference |
| Methyl(2-(phenylethynyl)phenyl)sulfane | PdI2/KI | Methyl benzothiophene-3-carboxylate | 83% | acs.org |
| 2-(Cyclohex-1-en-1-ylethynyl)thioanisole | PdI2/KI | Methyl 2-(cyclohex-1-en-1-yl)benzothiophene-3-carboxylate | 65% | acs.org |
| Thiophene | Pd(OAc)2, p-Benzoquinone | Thiophene-2-carboxylic acid | up to 99% | rsc.org |
| 2-Phenylthiophene | Pd(OAc)2, p-Benzoquinone | 5-Phenylthiophene-2-carboxylic acid | 91% | rsc.org |
Chemoselective Activation and Derivatization Strategies for Amines
The primary amine of this compound is a versatile functional group that can be selectively modified to produce a diverse range of derivatives. The presence of the fluorine atom and the thiophene ring can influence the reactivity of the amine, necessitating careful selection of reaction conditions to achieve chemoselectivity. Key derivatization strategies include N-acylation, N-sulfonylation, and N-alkylation.
N-Acylation
The reaction of this compound with acylating agents such as acyl chlorides or anhydrides in the presence of a base is a common method for the synthesis of corresponding amides. The choice of base and solvent is crucial to prevent side reactions.
General Reaction Scheme for N-Acylation:
In this reaction, R represents an alkyl or aryl group.
While specific examples for the N-acylation of this compound are not extensively documented in publicly available literature, general methods for the N-acylation of primary amines are well-established. jeeadv.ac.in For instance, the use of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) in an aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran at room temperature typically affords the desired N-acyl derivative in good yield.
| Acylating Agent | Base | Solvent | Product |
| Acetyl chloride | Triethylamine | Dichloromethane | N-((5-Fluorobenzo[b]thiophen-4-yl)methyl)acetamide |
| Benzoyl chloride | Pyridine | Tetrahydrofuran | N-((5-Fluorobenzo[b]thiophen-4-yl)methyl)benzamide |
Table 1: Representative N-Acylation Reactions
N-Sulfonylation
The synthesis of sulfonamides from this compound can be achieved by reacting the amine with a sulfonyl chloride in the presence of a base. This reaction is analogous to N-acylation and is a robust method for introducing a sulfonamide moiety. psu.edu
General Reaction Scheme for N-Sulfonylation:
This compound + R-CHO -> [Imine Intermediate] --(Reducing Agent)--> N-Alkyl-(5-Fluorobenzo[b]thiophen-4-yl)methanamine
Spectroscopic Characterization of 5 Fluorobenzo B Thiophen 4 Yl Methanamine
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is a cornerstone of organic chemistry for determining the structure of molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR Spectral Analysis
Proton NMR (¹H NMR) spectroscopy would be utilized to identify the number of chemically distinct protons, their electronic environments, and their proximity to neighboring protons. The spectrum would be expected to show signals corresponding to the aromatic protons on the benzo[b]thiophene ring system, the methylene (B1212753) (-CH₂-) protons of the aminomethyl group, and the amine (-NH₂) protons. The chemical shifts (δ) would indicate the electronic environment of each proton, while the coupling constants (J) would reveal the connectivity between adjacent protons.
Interactive Data Table: Expected ¹H NMR Data No experimental data is publicly available for this compound. The table below is a representation of the type of data that would be collected.
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
|---|---|---|---|
| Aromatic CH | --- | --- | --- |
| Aromatic CH | --- | --- | --- |
| Aromatic CH | --- | --- | --- |
| -CH₂- | --- | --- | --- |
¹⁹F NMR Spectral Analysis
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a critical tool. This technique is highly sensitive to the local electronic environment of the fluorine atom. The spectrum would be expected to show a single resonance for the fluorine atom at the C-5 position. The chemical shift of this signal would be indicative of the electronic effects of the surrounding substituents on the benzothiophene (B83047) ring. Furthermore, coupling between the fluorine nucleus and nearby protons (H-F coupling) would be observable in both the ¹H and ¹⁹F NMR spectra, providing valuable structural information.
Interactive Data Table: Expected ¹⁹F NMR Data No experimental data is publicly available for this compound. The table below is a representation of the type of data that would be collected.
| Nucleus | Expected Chemical Shift (δ, ppm) |
|---|
¹³C NMR Spectral Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy would be employed to determine the number of unique carbon atoms in the molecule and their respective chemical environments. The spectrum would display distinct signals for each carbon atom in the benzo[b]thiophene core, the methylene carbon, and any other carbon atoms. The chemical shifts would provide insight into the hybridization and electronic nature of each carbon. Carbon-fluorine coupling (C-F coupling) would also be observed for carbons in proximity to the fluorine atom, which is a powerful diagnostic tool for confirming the position of the fluorine substituent.
Interactive Data Table: Expected ¹³C NMR Data No experimental data is publicly available for this compound. The table below is a representation of the type of data that would be collected.
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling Constant (J, Hz) |
|---|---|---|
| Quaternary Carbons | --- | --- |
| Aromatic CH Carbons | --- | --- |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry would be used to determine the exact molecular weight of (5-Fluorobenzo[b]thiophen-4-yl)methanamine and to gain insight into its structural features through analysis of its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₉H₈FNS). The fragmentation pattern, generated by the ionization process, would show characteristic losses of fragments such as the aminomethyl group, which would further support the proposed structure.
Interactive Data Table: Expected Mass Spectrometry Data No experimental data is publicly available for this compound. The table below is a representation of the type of data that would be collected.
| Ion | Calculated m/z | Observed m/z |
|---|---|---|
| [M+H]⁺ | --- | --- |
| Fragment 1 | --- | --- |
X-ray Crystallography for Structural Confirmation
Interactive Data Table: Expected X-ray Crystallography Data No experimental data is publicly available for this compound. The table below is a representation of the type of data that would be collected.
| Parameter | Value |
|---|---|
| Crystal System | --- |
| Space Group | --- |
| Unit Cell Dimensions | --- |
| Bond Lengths (Å) | --- |
Elemental Analysis for Compositional Verification
Elemental analysis would be performed to determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound. The experimentally determined percentages would be compared with the theoretically calculated values for the molecular formula C₉H₈FNS. A close correlation between the experimental and theoretical values would provide strong evidence for the purity and elemental composition of the synthesized compound.
Interactive Data Table: Expected Elemental Analysis Data No experimental data is publicly available for this compound. The table below is a representation of the type of data that would be collected.
| Element | Theoretical (%) | Experimental (%) |
|---|---|---|
| Carbon | --- | --- |
| Hydrogen | --- | --- |
| Nitrogen | --- | --- |
Theoretical Chemistry and Computational Studies of 5 Fluorobenzo B Thiophen 4 Yl Methanamine
Quantum Chemical Calculations for Electronic Structure Analysis
There are no published studies detailing the quantum chemical calculations for the electronic structure analysis of (5-Fluorobenzo[b]thiophen-4-yl)methanamine. Such an analysis would typically involve methods like Density Functional Theory (DFT) to calculate properties such as molecular orbital energies (HOMO-LUMO gap), electron density distribution, and electrostatic potential maps. These calculations would provide insights into the molecule's reactivity and electronic properties.
Computational Modeling of Molecular Interactions
Specific computational models detailing the molecular interactions of this compound with other molecules or biological targets are not available in the current body of scientific literature. Molecular docking and molecular dynamics simulations are common techniques used to investigate these interactions, which are crucial for understanding the compound's potential applications, particularly in medicinal chemistry. Research on other benzo[b]thiophene derivatives has utilized these methods to explore their binding profiles with various enzymes. nih.govnih.gov
Application of Machine Learning in Compound Characterization
There are no specific machine learning models that have been trained or applied to characterize this compound. Machine learning is increasingly used to predict the physicochemical properties, biological activity, and toxicity of chemical compounds. researchgate.netresearchgate.netbme.hunih.gov These models are typically trained on large datasets of molecules with known properties. While there are general models for predicting the properties of organic compounds and thiophene (B33073) derivatives, specific predictions or characterizations for this compound have not been reported. researchgate.net
Derivatization Strategies for 5 Fluorobenzo B Thiophen 4 Yl Methanamine
Functionalization of the Methanamine Group
The primary amine of the methanamine side chain is a key site for derivatization due to its nucleophilic character. A variety of chemical transformations can be employed to modify this group, thereby altering the molecule's polarity, basicity, and potential for hydrogen bonding.
The lone pair of electrons on the nitrogen atom of (5-Fluorobenzo[b]thiophen-4-yl)methanamine allows it to act as a potent nucleophile, readily participating in reactions with a range of electrophilic partners. This reactivity can be harnessed to introduce new functional groups and build more complex molecular architectures. For instance, the amine can react with electrophiles such as epoxides, leading to the formation of β-amino alcohol derivatives. The ring-opening of the epoxide is regioselective and results in the formation of a new carbon-nitrogen bond and a hydroxyl group, significantly altering the compound's physicochemical properties.
Acylation of the primary amine to form a stable amide bond is one of the most common and reliable derivatization strategies. This transformation is typically achieved by reacting the amine with acylating agents like acid chlorides, acid anhydrides, or carboxylic acids activated with coupling reagents (e.g., DCC, EDC). This reaction converts the basic amine into a neutral amide, which can influence the molecule's bioavailability and interaction with biological targets. The synthesis of acylhydrazone derivatives from benzo[b]thiophene-2-carboxylic hydrazide highlights a similar transformation, where an amine-like moiety is acylated to produce compounds with significant antimicrobial activity. nih.gov By varying the acyl group, a wide array of amides with different steric and electronic properties can be synthesized, which is a common strategy in drug discovery to explore SAR. nih.govnih.gov
The methanamine group can undergo N-alkylation to yield secondary and tertiary amines. These reactions are typically performed using alkyl halides (e.g., alkyl iodides or bromides) in the presence of a mild base to neutralize the hydrohalic acid byproduct. The degree of alkylation can often be controlled by the stoichiometry of the reactants. An alternative and highly effective method for mono-alkylation is reductive amination. This involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to furnish the corresponding secondary amine. This method is particularly useful for introducing a wide variety of alkyl and arylalkyl substituents.
Table 1: Potential Derivatization Reactions of the Methanamine Group
| Reaction Type | Reagent Example | Product Class |
|---|---|---|
| Nucleophilic Addition | Propylene Oxide | β-Amino alcohol |
| Acylation | Acetyl Chloride | Secondary Amide |
| Acylation | Benzoic Acid / EDC | Secondary Amide |
| Alkylation | Methyl Iodide | Secondary/Tertiary Amine |
| Reductive Amination | Benzaldehyde / NaBH(OAc)₃ | Secondary Amine |
Modifications of the Fluorinated Benzo[b]thiophene Moiety
The introduction of new substituents onto the benzo[b]thiophene core is a key strategy for tuning the biological activity of the resulting derivatives. The placement of these substituents is guided by the directing effects of the groups already present on the ring. The reactivity of the thiophene (B33073) part of the benzo[b]thiophene system often makes the C2 and C3 positions susceptible to electrophilic attack. However, substitutions can also be directed to the benzene (B151609) ring. For instance, the synthesis of 3-halobenzo[b]thiophenes has been shown to be a viable strategy for producing compounds with significant antibacterial and antifungal properties. nih.gov The introduction of amino and hydroxyl substituents has also been explored, leading to derivatives with potent biological activities, such as cholinesterase inhibition. nih.gov The strategic placement of functional groups at various positions on the benzo[b]thiophene nucleus is a critical aspect of medicinal chemistry research aimed at discovering new therapeutic agents. nih.govnih.gov
Beyond simple substitution, the benzo[b]thiophene scaffold can serve as a template for the construction of more complex, fused heterocyclic systems. Such skeletal modifications can lead to novel chemical entities with unique three-dimensional shapes and biological profiles. For example, benzo[b]thiophene derivatives can be used as starting materials for the synthesis of other heterocyclic structures like pyrazoles, thiadiazoles, and oxadiazoles. nih.gov Transition metal-catalyzed reactions, such as rhodium-catalyzed three-component coupling reactions, have been developed to synthesize complex benzo[b]thiophene derivatives. researchgate.net Furthermore, domino reactions starting from appropriately functionalized benzo[b]thiophenes can lead to the formation of fused pyridine (B92270) rings, greatly increasing molecular complexity and offering new avenues for drug discovery. semanticscholar.org These advanced synthetic strategies allow for the transformation of the initial benzo[b]thiophene core into entirely new heterocyclic frameworks.
Table 2: Potential Modifications of the Benzo[b]thiophene Moiety
| Reaction Type | Target Position(s) | Potential Reagent(s) | Resulting Structure |
|---|---|---|---|
| Halogenation | C2, C3, C6, C7 | N-Bromosuccinimide (NBS) | Bromo-substituted derivative |
| Nitration | C2, C6, C7 | HNO₃/H₂SO₄ | Nitro-substituted derivative |
| Friedel-Crafts Acylation | C2, C7 | Acetyl Chloride / AlCl₃ | Acetyl-substituted derivative |
| Heterocycle Annulation | C2, C3 | Hydrazine derivatives | Pyrazole-fused derivative nih.gov |
| Cross-Coupling | C2, C3 (if halogenated) | Arylboronic acids / Pd catalyst | Aryl-substituted derivative |
Stereochemical Considerations in Derivative Synthesis
The synthesis of derivatives from this compound introduces a chiral center at the aminomethyl-substituted carbon, necessitating careful consideration of stereochemistry. The biological activity of chiral molecules often depends on their specific stereoisomeric form, making the development of stereoselective synthetic methods a critical aspect of medicinal chemistry. While specific research on the stereoselective derivatization of this compound is not extensively documented in publicly available literature, general principles and strategies applied to related benzo[b]thiophene structures can provide valuable insights.
The primary stereochemical challenge lies in controlling the three-dimensional arrangement of substituents around the chiral center created upon derivatization of the primary amine. This can be addressed through several approaches, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.
In the broader context of benzo[b]thiophene chemistry, researchers have successfully employed various methods to achieve high levels of stereocontrol. For instance, rhodium-catalyzed asymmetric hydrogenation of prochiral benzo[b]thiophene 1,1-dioxides has been shown to produce chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides with excellent enantioselectivity, often exceeding 99% enantiomeric excess (ee). nih.govrsc.orgresearchgate.net This demonstrates the feasibility of achieving high stereochemical purity in the benzo[b]thiophene scaffold through catalytic methods.
Another relevant strategy is the use of organocatalysis. For example, quinine-derived bifunctional thiourea (B124793) has been utilized as a catalyst in the asymmetric [3+3] annulation of N-(benzo[b]thiophen-2-yl)-sulfonamide with 2-alkynyl cycloenones. rsc.org This approach has yielded polycyclic benzo[b]thiophene derivatives with high enantioselectivities, up to 97% ee. rsc.org Such methodologies could potentially be adapted for the stereoselective synthesis of derivatives of this compound.
The following table summarizes stereoselective synthetic outcomes for related benzo[b]thiophene derivatives, illustrating the potential for achieving high stereochemical control in this class of compounds.
| Catalyst/Method | Substrate Type | Product Type | Enantiomeric Excess (ee) |
| Rh/N-methylated ZhaoPhos ligand L2 | Prochiral substituted benzo[b]thiophene 1,1-dioxides | Chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides | Up to >99% |
| Quinine-derived bifunctional thiourea | N-(benzo[b]thiophen-2-yl)-sulfonamide and 2-alkynyl cycloenone | Dihydrobenzo orgsyn.orgnih.govthieno[2,3-b]pyridine derivatives | Up to 97% |
This table presents data from studies on related benzo[b]thiophene compounds to illustrate the potential for stereocontrol, as specific data for this compound was not available in the searched literature. nih.govrsc.orgresearchgate.netrsc.org
The development of stereochemically pure derivatives of this compound is a logical next step in the exploration of its chemical and biological properties. Future research will likely focus on adapting existing asymmetric synthetic methodologies or developing novel ones to control the stereochemistry of this specific scaffold.
Biological Activity and Molecular Interactions of 5 Fluorobenzo B Thiophen 4 Yl Methanamine and Its Derivatives
Enzyme Inhibition Studies
Inhibition of Human Monoamine Oxidase (MAO) Enzymes by Benzothiophene (B83047) Derivatives
Human monoamine oxidases (hMAO-A and hMAO-B) are critical flavoenzymes that regulate neurotransmitter levels in the central nervous system, making them significant targets in the development of treatments for neurodegenerative diseases. nih.govnih.gov Research into benzothiophene derivatives has identified them as potential inhibitors of these enzymes.
A 2019 study published in the Journal of Enzyme Inhibition and Medicinal Chemistry detailed the synthesis and evaluation of a series of benzo[b]thiophen-3-ol derivatives as hMAO inhibitors. uniroma1.itnih.govnih.gov The investigation found that most of the synthesized compounds exhibited potent and selective inhibitory activity against the hMAO-B isoform. nih.govnih.gov This selectivity is particularly relevant for therapeutic strategies targeting Parkinson's disease.
Molecular docking studies were performed to understand the interaction between these benzothiophene derivatives and the enzyme's active site. nih.govuniroma1.itnih.gov The results indicated that the benzothiophene scaffold fits well within the binding pocket of hMAO-B, suggesting structural requirements for further optimization of this class of inhibitors. nih.govnih.gov The most potent compounds from the study demonstrated IC₅₀ values in the low micromolar and even nanomolar range for hMAO-B. uniroma1.it
Table 1: Inhibitory Activity of Selected Benzo[b]thiophen-3-ol Derivatives against hMAO-A and hMAO-B Data sourced from Guglielmi, P., et al. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry.
| Compound | hMAO-A IC₅₀ (μM) | hMAO-B IC₅₀ (μM) | Selectivity Index (IC₅₀A/IC₅₀B) |
|---|---|---|---|
| PM8 | > 10 | 0.0075 | > 1333 |
| PM19 | > 10 | 0.0052 | > 1923 |
| Deprenyl | 9.87 | 0.0068 | 1451 |
Modulation of Nicotinamide Phosphoribosyltransferase (NAMPT) Activity
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the primary NAD+ salvage pathway in mammals, which is crucial for cellular metabolism and energy homeostasis. nih.govnih.govnih.gov Modulating NAMPT activity has emerged as a therapeutic strategy in various disease contexts, including cancer and aging-related disorders. nih.govrsc.org
Recent investigations have explored the role of benzothiophene derivatives as modulators of NAMPT. A 2023 study in the Journal of Medicinal Chemistry reported the discovery of NAMPT positive allosteric modulators (N-PAMs) featuring a benzothiophene core. nih.gov The study focused on modifying and replacing the carboxamide benzyl (B1604629) group of a lead compound, which led to the synthesis of enantiomeric pairs incorporating a benzothiophene ring (compounds 42/43 and 44/45 ). nih.gov The R-isomers, in particular, demonstrated promising potency in the double-digit nanomolar range. nih.gov These findings underscore the potential of the benzothiophene scaffold in the design of potent and effective NAMPT activators. nih.gov
Table 2: NAMPT Modulatory Activity of Selected Benzothiophene Derivatives Data sourced from Journal of Medicinal Chemistry (2023).
| Compound | NAMPT Potency (EC₅₀, nM) |
|---|---|
| 43 (R-isomer) | 20 |
| 45 (R-isomer) | 26 |
Inhibition of Polycomb Repressive Complex 2 (PRC2) Activity via EED Subunit Binding
The Polycomb Repressive Complex 2 (PRC2) is an essential epigenetic regulator that catalyzes the methylation of histone H3 on lysine (B10760008) 27 (H3K27me3), leading to gene silencing. nih.govnih.gov The core subunit, Embryonic Ectoderm Development (EED), is critical for the stability and allosteric activation of the PRC2 complex, making it an attractive therapeutic target. uniroma1.itnih.govnih.gov Inhibiting the EED subunit can disrupt PRC2 function and reactivate tumor-suppressor genes. nih.gov
A comprehensive review of the current scientific literature indicates a lack of specific research into the inhibitory effects of (5-Fluorobenzo[b]thiophen-4-yl)methanamine or related benzothiophene derivatives on the PRC2 complex. There are no published studies demonstrating direct binding of this chemical class to the EED subunit or modulation of PRC2's methyltransferase activity. Therefore, this remains an unexplored area of its potential biological profile.
Inhibition of Histone Deacetylase (HDAC)
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. wipo.intacs.org HDAC inhibitors have been validated as therapeutic agents, particularly in oncology. nih.gov
Research published in Bioorganic & Medicinal Chemistry Letters identified benzo[b]thienyl hydroxamic acids as a novel class of HDAC inhibitors. wipo.intacs.org A targeted screening led to the exploration of various substitutions on the benzothiophene core to establish a structure-activity relationship (SAR). acs.org The study concluded that substitution at the C6-position of the benzothiophene core with a three-atom spacer resulted in optimal inhibition of HDAC1 and potent anti-proliferative activity in murine erythroleukemia cells. wipo.intacs.org
Receptor Agonism/Antagonism
Serotonin (B10506) (5-HT) Receptor Interactions (e.g., 5-HT1A receptor agonism)
The serotonergic system, a critical network of neurotransmitters in the brain, is a primary target for many therapeutic agents. Benzo[b]thiophene derivatives have been a subject of interest for their potential to modulate this system. While direct studies on this compound are not extensively documented in the available literature, research on related benzo[b]thiophene structures provides valuable insights into their potential interactions with serotonin (5-HT) receptors.
Derivatives of benzo[b]thiophene have been synthesized and evaluated for their affinity towards 5-HT receptors, with a particular focus on the 5-HT1A receptor subtype. nih.gov This receptor is a well-established target for anxiolytic and antidepressant medications. nih.gov Arylpiperazine derivatives of benzo[b]thiophene, for instance, have been shown to bind to 5-HT1A receptor sites. nih.gov The development of biased agonists for the 5-HT1A receptor is an area of active research, aiming to create compounds that selectively activate therapeutic signaling pathways while avoiding those that lead to undesirable side effects. researchgate.net For example, certain 1-(1-benzoylpiperidin-4-yl)methanamine derivatives have been identified as potent and selective 5-HT1A receptor biased agonists, demonstrating antidepressant-like and procognitive effects in preclinical models. researchgate.net
Furthermore, the broader class of phenoxyethylamines, which share some structural similarities with potential metabolites or derivatives of the title compound, are recognized as promising scaffolds for potent and selective 5-HT1A receptor agonists. nih.gov These findings collectively suggest that the this compound scaffold warrants further investigation for its potential to modulate serotonergic pathways, particularly as a 5-HT1A receptor agonist.
Antimicrobial Activities
The rise of antimicrobial resistance has spurred the search for novel chemical entities with potent activity against pathogenic microorganisms. Fluorinated heterocycles, including derivatives of benzo[b]thiophene, have emerged as a promising class of compounds in this regard.
Antibacterial Efficacy against S. aureus and MRSA Strains
Fluorinated benzothiophene-indole hybrids have demonstrated notable antibacterial activity against both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA) strains. nih.govnih.gov The strategic placement of substituents on the benzothiophene and indole (B1671886) rings has been shown to significantly influence the antibacterial potency. nih.gov For instance, certain substitutions at the 6-position of the benzothiophene ring have been found to be more favorable for activity than substitutions at the 5-position. nih.gov
The mechanism of action for some of these compounds is believed to involve the inhibition of bacterial pyruvate (B1213749) kinase. nih.gov The activity of these compounds highlights the potential of the fluorinated benzo[b]thiophene scaffold as a foundation for the development of new antibacterial agents to combat resistant bacterial infections. nih.govnih.gov
Table 1: Antibacterial Activity of Selected Fluorinated Benzothiophene-Indole Derivatives against S. aureus Strains
| Compound | Modification | Target Strain | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| 3d | 5-cyano indole substitution | MRSA (USA300 Lac * lux) | - | nih.gov |
| 5a | 5-hydroxy indole substitution | MRSA and MSSA | Improved activity | nih.gov |
| 4g | 5-bromo substitution | MSSA | Increased activity | nih.gov |
| 4h | 6-bromo substitution | MRSA (JE2) | Increased activity | nih.gov |
Antituberculosis Activity of Related Fluorinated Heterocycles
Tuberculosis remains a significant global health threat, with a pressing need for new and effective treatments, particularly against multidrug-resistant strains. benthamdirect.comresearchgate.net Benzo[b]thiophene derivatives have been identified as a novel class of inhibitors with potent antimycobacterial properties. benthamdirect.comresearchgate.net
Studies on benzo[b]thiophene-2-carboxylic acid derivatives have revealed their efficacy against Mycobacterium tuberculosis H37Ra (MTB), including multidrug-resistant strains (MDR-MTB). benthamdirect.comresearchgate.net Molecular docking studies suggest that these compounds may exert their effect by targeting the DprE1 enzyme, a crucial component in the mycobacterial cell wall synthesis pathway. benthamdirect.comresearchgate.net The low cytotoxicity of these compounds against human cell lines further underscores their potential as lead candidates for the development of new antituberculosis drugs. benthamdirect.comresearchgate.net
Table 2: Antitubercular Activity of Selected Benzo[b]thiophene Derivatives
| Compound | Target Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 7b | A- and D-MDR-MTB/MTB | 2.73–22.86 | benthamdirect.comresearchgate.net |
| 8c | Dormant M. bovis BCG | 0.61 | benthamdirect.comresearchgate.net |
| 8g | Dormant M. bovis BCG | 0.60 | benthamdirect.comresearchgate.net |
Antiproliferative Research
The search for novel anticancer agents has led to the exploration of a wide range of heterocyclic compounds. Benzo[b]thiophene derivatives have shown promise in this area, with studies indicating their potential to inhibit the growth of various cancer cell lines. nih.govbenthamdirect.com
Mechanism of Action Involving Nucleic Acid Interactions
The introduction of a fluorine atom into a molecule can significantly alter its electronic properties and its interactions with biological macromolecules, including DNA. nih.gov Fluorinated compounds have been shown to influence DNA stability and conformation. nih.gov For example, the incorporation of a fluorinated thymidine (B127349) analog into DNA can destabilize the double helix through halogen bonding and dispersion interactions, which may in turn affect the binding of proteins involved in transcription and replication. nih.gov
While the specific mechanism of action for this compound has not been elucidated, it is plausible that its fluorinated benzo[b]thiophene core could facilitate interactions with nucleic acids. The effect of fluorine substitution on the DNA binding of benzo[b]fluoranthene (B1141397) has been studied, indicating that the position of the fluorine atom influences the extent of DNA adduct formation. nih.gov This suggests that the fluorine atom in the title compound could play a key role in its potential interactions with DNA, a hypothesis that warrants further investigation.
Impact on Cell Growth and Proliferation in Cancer Models
A number of studies have highlighted the antiproliferative activity of benzo[b]thiophene derivatives against various cancer cell lines. nih.govbenthamdirect.com For instance, substituted 3-sulfamoylbenzo[b]thiophene-4-carboxamides have demonstrated moderate to good anticancer activity against A549 (lung), HeLa (cervical), MCF-7 (breast), and Du-145 (prostate) cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range. benthamdirect.com
Furthermore, benzothiophene acrylonitrile (B1666552) analogs have been identified as potent anticancer agents, showing nanomolar growth inhibition in a broad panel of human cancer cell lines. nih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.gov The cytotoxicity of some benzo[b]thiophene derivatives has also been noted against HeLa, Panc-1, and THP-1 cancer cell lines. researchgate.net These findings underscore the potential of the benzo[b]thiophene scaffold as a platform for the design of novel antiproliferative agents.
Table 3: Antiproliferative Activity of Selected Benzo[b]thiophene Derivatives
| Compound Class | Cancer Cell Lines | Activity | Reference |
|---|---|---|---|
| 3-Sulfamoylbenzo[b]thiophene-4-carboxamides | A549, HeLa, MCF-7, Du-145 | IC50 in the range of 1.81 to 9.73 μM | benthamdirect.com |
| Benzothiophene Acrylonitrile Analogs | 60 human cancer cell lines | Nanomolar growth inhibition | nih.gov |
Potential as Chemical Probes for Biochemical Studies
Following a comprehensive review of publicly available scientific literature, no specific research or data could be identified regarding the use of this compound or its direct derivatives as chemical probes for biochemical studies. The current body of research does not appear to have explored this specific application for this compound.
Investigation of Antioxidant Properties
Similarly, a thorough search of existing research databases and scientific publications did not yield any studies investigating the antioxidant properties of this compound or its derivatives. While various other benzo[b]thiophene derivatives have been evaluated for their antioxidant potential, this particular compound has not been the subject of such investigations in the reviewed literature. For instance, studies on different classes of benzothiophene derivatives have reported antioxidant capacities, but this information is not directly applicable to the specified compound. researchgate.netias.ac.in
Due to the absence of specific research on this compound in the context of its potential as a chemical probe or its antioxidant properties, no detailed research findings or data tables can be provided.
Structure Activity Relationships Sar in 5 Fluorobenzo B Thiophen 4 Yl Methanamine Analogues
Influence of Fluoro Substitution on Biological Activity
The introduction of fluorine into a drug molecule can significantly alter its biological properties. nih.gov In the context of benzothiophene (B83047) analogues, the fluorine atom at the 5-position of the (5-Fluorobenzo[b]thiophen-4-yl)methanamine scaffold is expected to have a profound impact on its activity.
Fluorine is the most electronegative element, and its presence can modulate factors such as pKa, lipophilicity, metabolic stability, and binding interactions. nih.govjscimedcentral.com The substitution of a hydrogen atom with a fluorine atom can increase lipid solubility, which may enhance the transport and absorption of the drug in vivo. jscimedcentral.com Furthermore, the strong carbon-fluorine (C-F) bond can block metabolic pathways that would otherwise deactivate the compound, often leading to improved metabolic stability and a longer half-life. nih.govjscimedcentral.com For instance, in some heterocyclic compounds, fluorine substitution has been shown to increase metabolic stability in mouse liver microsomes by up to five-fold. nih.gov
The position of the fluoro group on the benzothiophene ring is critical. Studies on other aromatic systems have demonstrated that the location of fluorine substitution dictates its effect on genotoxicity and metabolic pathways. nih.gov In the case of this compound, the 5-fluoro group is expected to influence the electronic properties of the entire ring system. Its electron-withdrawing nature can lower the pKa of nearby basic groups, such as the aminomethyl group at the 4-position, which can, in turn, affect the molecule's ionization state at physiological pH and its ability to interact with biological targets. nih.gov
The small size of the fluorine atom allows it to act as a hydrogen isostere, meaning it can occupy the same space as a hydrogen atom within a receptor binding pocket while introducing significant electronic changes. nih.gov This can lead to enhanced binding affinity and, consequently, increased biological activity. nih.gov For example, in a series of benzothiazole (B30560) derivatives, a fluorine atom at the 5-position resulted in significant activity against several cancer cell lines. nih.gov
Table 1: Illustrative Impact of Fluoro Substitution on Physicochemical and Biological Properties of Benzothiophene Analogues
| Compound/Analogue | LogP (Lipophilicity) | Metabolic Half-life (t½) | Relative Binding Affinity |
| Benzo[b]thiophen-4-yl)methanamine | 2.1 | Low | 1.0 |
| This compound | 2.4 | Moderate | 3.5 |
| (6-Fluorobenzo[b]thiophen-4-yl)methanamine | 2.4 | Moderate-High | 2.8 |
| (7-Fluorobenzo[b]thiophen-4-yl)methanamine | 2.3 | Moderate | 2.1 |
Note: The data in this table is illustrative and based on general principles of fluorine substitution in medicinal chemistry. It serves to demonstrate the expected trends.
Impact of Substituent Patterns on Target Binding Affinity and Efficacy
The biological activity of benzothiophene derivatives is highly sensitive to the nature and position of substituents on the scaffold. researchgate.netnih.gov For analogues of this compound, modifications to both the benzothiophene core and the aminomethyl side chain can dramatically alter target binding and efficacy.
The aminomethyl group at the 4-position is a key feature. SAR studies on related heterocyclic compounds indicate that an aminoalkyl side chain is often crucial for activity. researchgate.net The basic nitrogen of this group can form critical ionic interactions or hydrogen bonds with acidic residues (e.g., aspartate or glutamate) in a target's binding site. The length and substitution of this alkyl chain can also influence potency.
Beyond the essential 5-fluoro and 4-aminomethyl groups, additional substitutions on the benzothiophene ring can fine-tune the molecule's properties. For instance, studies on benzothiophene-based anticancer agents have shown that the introduction of methoxy (B1213986) groups can be favorable for activity. nih.gov The position of these substituents is paramount. In a series of benzothiophene-chalcone hybrids, it was observed that electron-donating groups at specific positions on the aryl rings attached to the benzothiophene scaffold were beneficial for cholinesterase inhibition. nih.gov
Table 2: Effect of Substituent Variations on the Biological Activity of Illustrative this compound Analogues
| R1 (on Amino Group) | R2 (at 2-position) | R3 (at 6-position) | Biological Activity (IC₅₀, nM) - Illustrative |
| -H | -H | -H | 50 |
| -CH₃ | -H | -H | 75 |
| -H | -Cl | -H | 30 |
| -H | -H | -OCH₃ | 42 |
| -H | -Phenyl | -H | 120 |
Note: This table presents hypothetical data to illustrate how different substituents might influence the biological activity of the core scaffold.
Role of Stereochemistry in Biological Potency and Efficacy
When a molecule is chiral, its different stereoisomers can exhibit vastly different biological activities. This is because biological targets like enzymes and receptors are themselves chiral and will interact differently with each enantiomer or diastereomer. If the aminomethyl group on the this compound scaffold is further substituted to create a chiral center, the stereochemistry would become a critical determinant of its potency and efficacy.
For many classes of compounds, stereochemistry is a key driver of potency. Generally, only one enantiomer (the eutomer) will fit optimally into the binding site and elicit the desired biological response, while the other (the distomer) may be less active, inactive, or even cause unwanted side effects.
While direct stereochemical studies on this compound are not widely reported, the principle is well-established. For example, in a study of nature-inspired antimalarial agents, the natural (5S, αS) isomers were consistently the most potent, while their diastereoisomers were often inactive. This difference in activity was attributed not only to target binding but also to stereoselective uptake into the cell.
Therefore, if a chiral center exists or is introduced at the carbon bearing the amino group in analogues of this compound, it is highly probable that one stereoisomer will be significantly more potent than the others. The absolute configuration (R or S) of this center would dictate the precise spatial arrangement of the amine and the benzothiophene ring, which must be optimal for interaction with the target protein.
Table 3: Illustrative Potency Differences Between Stereoisomers of a Chiral Analogue
| Compound | Stereochemistry | Target Inhibition (Kᵢ, nM) - Illustrative |
| (1-(5-Fluorobenzo[b]thiophen-4-yl)ethan-1-amine) | (R)-enantiomer | 15 |
| (1-(5-Fluorobenzo[b]thiophen-4-yl)ethan-1-amine) | (S)-enantiomer | 250 |
| (1-(5-Fluorobenzo[b]thiophen-4-yl)ethan-1-amine) | Racemic mixture | 132 |
Note: This table contains hypothetical data to illustrate the expected significant difference in activity between enantiomers of a chiral derivative.
Conformational Analysis and Binding Site Interactions
The three-dimensional shape (conformation) of a molecule is crucial for its interaction with a biological target. Conformational analysis of benzothiophene derivatives shows that the orientation of substituents relative to the core ring system can vary. rsc.org For this compound, the key conformational feature is the rotation around the bond connecting the aminomethyl group to the benzothiophene ring.
The preferred conformation will aim to minimize steric hindrance while maximizing favorable interactions with the target. The aminomethyl side chain is flexible, and its orientation will be influenced by its environment. When binding to a protein, it will adopt a specific "bioactive conformation." This conformation positions the basic amine to form a key salt bridge or hydrogen bond with an acidic residue in the binding pocket. Simultaneously, the planar benzothiophene ring can engage in hydrophobic or π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
Computational modeling and X-ray crystallography studies on related ligand-protein complexes show that aromatic systems often bind in hydrophobic pockets, while charged groups like protonated amines are anchored at the surface or in specific polar sub-pockets. rsc.org The 5-fluoro substituent, due to its electronegativity, can also participate in specific dipole-dipole or hydrogen bond-like interactions (with backbone amides, for example), further anchoring the ligand in a specific orientation. Analysis of benzamidinium-based inhibitors, which also feature a charged group attached to an aromatic ring, reveals that the torsion angle between the functional group and the ring is a critical parameter for binding. nih.gov
Rational Design Principles Based on SAR Data
The collective SAR data provides a roadmap for the rational design of more potent and selective analogues of this compound. nih.gov The goal of rational design is to use the understanding of how structure affects activity to create new molecules with improved properties. nih.govresearchgate.net
Key principles derived from the SAR of this chemical class include:
Preservation of the Core Scaffold and Key Interactions: The 5-fluoro-4-aminomethyl-benzo[b]thiophene scaffold should be considered the pharmacophore. The basic amine is likely essential for a primary binding interaction (e.g., a salt bridge), and its presence should be maintained.
Strategic Fluorination: The 5-fluoro substituent is a key modulator of electronic properties and metabolic stability. Its role should be considered in any new design, and alternative fluorination patterns could be explored to fine-tune activity.
Optimization of Lipophilicity: While the fluoro group increases lipophilicity, further modifications must carefully balance this property. Excessive lipophilicity can lead to poor solubility and non-specific binding. This can be manipulated by adding or removing other small polar or non-polar groups on the benzothiophene ring. nih.gov
Exploitation of Stereochemistry: If a chiral center is present, the synthesis should be stereospecific to produce only the more active enantiomer (the eutomer). This maximizes potency and reduces potential off-target effects from the less active enantiomer (the distomer).
Probing for Additional Binding Pockets: The benzothiophene ring can be systematically substituted with small groups (e.g., chloro, methyl, methoxy) at positions 2, 3, 6, and 7 to probe for additional pockets of hydrophobicity or polarity within the target's binding site. 3D-QSAR models can help identify regions where steric bulk is tolerated or where electrostatic interactions would be favorable. researchgate.net
By integrating these principles, medicinal chemists can design new analogues with a higher probability of success, leading to compounds with enhanced potency, selectivity, and better drug-like properties.
Medicinal Chemistry and Drug Discovery Implications
Design of Novel Therapeutic Agents Utilizing the Benzo[b]thiophene-methanamine Scaffold
The benzo[b]thiophene scaffold serves as a versatile template for designing novel therapeutic agents. nih.gov Medicinal chemists leverage this core structure by introducing various substituents to modulate pharmacological activity. The design process often involves creating hybrid molecules that combine the benzo[b]thiophene moiety with other pharmacologically important groups to target specific biological pathways.
For instance, research into anticancer agents has led to the synthesis of benzo[b]thiophene derivatives targeting key cellular processes. One study focused on developing benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as inhibitors of the RhoA/ROCK pathway, which is implicated in tumor cell proliferation and metastasis. nih.govnih.gov By modifying the carboxamide at the C-3 position and adding a 1-methyl-1H-pyrazol group at the C-5 position, researchers enhanced the anti-proliferative activity of these compounds. nih.govnih.gov Similarly, novel benzothiophene-3-carboxamides have been designed and optimized as potent inhibitors of Aurora kinases A and B, which are crucial regulators of cell division and are considered promising cancer targets. nih.gov
In the realm of infectious diseases, the benzo[b]thiophene nucleus has been combined with the acylhydrazone functional group to create new antimicrobial agents. These compounds have shown activity against multidrug-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com The design strategy involves extensive structural diversification on both the benzo[b]thiophene core and the attached aromatic rings to optimize antibacterial potency. nih.gov Another approach has been the design of benzo[b]thiophene-based hybrids incorporating an isatin (B1672199) motif to combat multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis. nih.gov These examples underscore the adaptability of the benzo[b]thiophene scaffold in creating diverse therapeutic agents through rational design and chemical synthesis.
Fragment-Based Drug Discovery Approaches with Fluorinated Benzothiophene (B83047) Scaffolds
Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying novel lead compounds. acs.orgfrontiersin.org This approach uses small, low-molecular-weight molecules, or "fragments," to probe the binding sites of biological targets. acs.org Fragments that bind, even with low affinity, are then grown or linked together to create more potent, high-affinity ligands. researchgate.net
The fluorinated benzothiophene scaffold is an attractive candidate for FBDD. The core structure is relatively small and rigid, providing a well-defined starting point. The inclusion of a fluorine atom is particularly strategic in fragment design. Fluorine can form key interactions with protein targets (such as hydrogen bonds or halogen bonds), improve binding affinity, and enhance physicochemical properties like metabolic stability without significantly increasing molecular size. acs.org
While specific FBDD campaigns utilizing (5-Fluorobenzo[b]thiophen-4-yl)methanamine are not extensively documented, the principles of FBDD can be readily applied. A library of fragments containing the fluorinated benzothiophene core could be screened against a target of interest, such as a kinase or a protease. Biophysical methods like X-ray crystallography or NMR spectroscopy would be used to identify binding fragments and characterize their interactions within the target's binding site. researchgate.net Once a fragment hit is validated, it can be elaborated. For example, the methanamine group of this compound could be extended or modified to reach into adjacent pockets of the binding site, thereby increasing potency and selectivity in an iterative, structure-guided process. acs.orgfrontiersin.org Computational methods can also be used to design new compounds from fragments of known active inhibitors to enhance their binding characteristics. nih.gov
Strategies for Lead Compound Identification and Optimization
Lead identification and optimization are critical stages in drug discovery where an initial "hit" compound is chemically modified to improve its therapeutic properties. danaher.comijddd.com For the benzo[b]thiophene scaffold, these strategies often revolve around systematic modifications of the ring system to establish a structure-activity relationship (SAR). nih.gov SAR studies help identify which chemical groups are essential for biological activity. subharti.org
A key strategy is the exploration of different substituents at various positions of the benzo[b]thiophene ring. For example, in the development of cholinesterase inhibitors for potential Alzheimer's disease treatment, various benzo[b]thiophene-chalcone hybrids were synthesized and evaluated. The position and nature of substituents on the associated phenyl rings were systematically altered to determine their effect on inhibitory activity against acetylcholinesterase (AChE). nih.gov
Another optimization strategy involves modifying linking groups or side chains. In the design of monoamine oxidase (MAO) inhibitors based on the benzo[b]thiophen-3-ol scaffold, researchers replaced a carbonyl spacer with an amide group, inspired by previous SAR studies on similar compounds, to enhance potency and selectivity. uniroma1.it Similarly, in the development of antitubercular agents, manipulating the lipophilicity by adding different N-substituted isatins to the benzo[b]thiophene core was a key optimization tactic to improve activity against resistant strains. nih.gov
The fluorophenyl group, as seen in many active thiazolopyrimidine derivatives, is often considered a hydrophobic domain that can be crucial for activity. nih.govresearchgate.net The optimization process for a lead like this compound would involve synthesizing analogs with modifications to the methanamine side chain (e.g., alkylation, acylation) and exploring alternative substitutions on the benzo[b]thiophene ring to enhance target affinity, selectivity, and pharmacokinetic properties. subharti.org
| Scaffold/Derivative Class | Target/Disease Area | Key SAR Findings | Reference |
|---|---|---|---|
| Benzo[b]thiophene-chalcones | Alzheimer's Disease (Cholinesterase inhibition) | Modifications on the phenyl rings and the α,β-unsaturated carbonyl group significantly impact AChE inhibitory activity. | nih.gov |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxides | Cancer (RhoA/ROCK pathway) | A carboxamide at C-3 and a 1-methyl-1H-pyrazol at C-5 enhanced anti-proliferative activity. | nih.govnih.gov |
| Benzo[b]thiophene-based hybrids with isatin | Tuberculosis (MDR/XDR-TB) | Incorporation of a 3-unsubstituted benzo[b]thiophene and a 5-methoxy isatin moiety was favorable for antimycobacterial activity. Lipophilicity is a key factor. | nih.gov |
| Benzo[b]thiophen-3-ol derivatives | Neurological Disorders (MAO inhibition) | Replacing a carbonyl spacer with an amide group, based on SAR from related scaffolds, was a key strategy to improve inhibitory potential. | uniroma1.it |
Exploration in Targeting Specific Disease Areas (e.g., Cancer, Neurological Disorders, Infectious Diseases)
The versatile benzo[b]thiophene scaffold has been investigated for its therapeutic potential across a multitude of disease areas. nih.govresearchgate.netresearchgate.net The specific chemical features of derivatives determine their biological targets and, consequently, their applications.
Cancer: Benzo[b]thiophene derivatives have shown significant promise as anticancer agents. researchgate.net They have been designed to inhibit various cancer-relevant targets.
Kinase Inhibition: 5-hydroxybenzothiophene derivatives have been developed as multi-target kinase inhibitors, showing potent activity against kinases like Clk4, DRAK1, and haspin, and exhibiting broad-spectrum anticancer effects. tandfonline.com Other derivatives have been optimized as highly potent inhibitors of Aurora kinases A and B. nih.gov
Pathway Inhibition: As mentioned, derivatives have been synthesized to target the RhoA/ROCK signaling pathway, which is crucial for cancer cell proliferation and invasion. nih.govnih.gov
Induction of Ferroptosis: A recent strategy involves inducing ferroptosis, a form of iron-dependent cell death, in cancer cells. Benzo[b]thiophene analogues have been designed as potent ferroptosis inducers that inhibit glutathione (B108866) peroxidase 4 (GPX4), leading to the suppression of fibrosarcoma cell proliferation. nih.gov
Neurological Disorders: The structural similarity of the benzo[b]thiophene core to neurotransmitters has made it a valuable scaffold for CNS drug discovery.
Neurodegenerative Diseases: Benzo[b]thiophene-chalcone hybrids have been explored as cholinesterase inhibitors with potential applications in treating Alzheimer's disease. nih.gov Additionally, benzo[b]thiophene-3-ol scaffolds have been identified as promising for developing monoamine oxidase (MAO) inhibitors for conditions like Parkinson's and Alzheimer's disease. uniroma1.it
Depression: Several benzo[b]thiophene derivatives have been synthesized as potential antidepressants. researchgate.net These compounds often target the serotonin (B10506) transporter (SERT) and serotonin receptors (e.g., 5-HT7), with some showing a rapid onset of action in preclinical models. nih.govunav.edu
Infectious Diseases: The rise of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents, and the benzo[b]thiophene scaffold has emerged as a promising starting point. researchgate.net
Tuberculosis: Benzo[b]thiophene-2-carboxylic acid derivatives have shown significant activity against both active and dormant M. bovis BCG and multidrug-resistant Mycobacterium tuberculosis (MDR-TB). nih.gov Molecular docking studies suggest these compounds may act by inhibiting the DprE1 enzyme. nih.gov Further hybridization with scaffolds like isatin has yielded potent candidates against XDR-TB. nih.gov
Bacterial Infections: Benzo[b]thiophene acylhydrazones have been synthesized and evaluated as antimicrobial agents against multidrug-resistant Staphylococcus aureus, including MRSA strains. nih.govmdpi.com
| Disease Area | Specific Target/Mechanism | Derivative Class | Reference |
|---|---|---|---|
| Cancer | Multi-kinase inhibition (Clk4, DRAK1, haspin, etc.) | 5-hydroxybenzothiophene derivatives | tandfonline.com |
| Cancer | Aurora Kinase A/B inhibition | Benzothiophene-3-carboxamides | nih.gov |
| Cancer | Ferroptosis induction (GPX4 inhibition) | Benzo[b]thiophene analogues | nih.gov |
| Neurological Disorders | Cholinesterase inhibition | Benzo[b]thiophene-chalcones | nih.gov |
| Neurological Disorders | Serotonin transporter (SERT) and 5-HT7 receptor | N- and O-linked arylpiperazine derivatives | nih.govunav.edu |
| Infectious Diseases | M. tuberculosis (DprE1 enzyme suggested) | Benzo[b]thiophene-2-carboxylic acid derivatives | nih.gov |
| Infectious Diseases | Multidrug-resistant S. aureus | Benzo[b]thiophene acylhydrazones | nih.govmdpi.com |
Future Directions in Research
Advanced Synthetic Methodologies
The development of efficient and versatile synthetic routes is paramount for the exploration of (5-Fluorobenzo[b]thiophen-4-yl)methanamine and its analogs. While general methods for the synthesis of benzo[b]thiophenes are established, the specific substitution pattern of this compound presents unique challenges and opportunities for methodological innovation.
Future research in this area should focus on the development of novel synthetic strategies that allow for the late-stage introduction of the fluorine and aminomethyl functionalities. This approach would enable the rapid generation of a diverse library of analogs for structure-activity relationship (SAR) studies.
Key areas for exploration include:
Palladium-Catalyzed Cross-Coupling Reactions: The use of palladium-catalyzed reactions for the amination of aryl halides is a powerful tool in medicinal chemistry. nih.gov Future work could explore the direct amination of a 4-halo-5-fluorobenzo[b]thiophene precursor using aqueous ammonia (B1221849) and a hydroxide (B78521) base, a more convenient and cost-effective approach. nih.gov The development of new phosphine (B1218219) ligands, such as dialkyl biheteroaryl phosphines, could be crucial in suppressing side reactions and improving yields. nih.gov
Reductive Amination: An alternative strategy involves the synthesis of a 4-formyl-5-fluorobenzo[b]thiophene intermediate, followed by reductive amination. libretexts.org This well-established method offers a high degree of control and is amenable to a wide range of amines, allowing for the synthesis of N-substituted derivatives of the target compound. libretexts.org
C-H Functionalization: Direct C-H functionalization represents a highly atom-economical approach to the synthesis of functionalized benzo[b]thiophenes. Future research could investigate the regioselective C-H amination of 5-fluorobenzo[b]thiophene (B1279753) at the 4-position. This would require the development of highly specific catalyst systems to overcome the challenges associated with the inherent reactivity of the benzo[b]thiophene ring system.
Deeper Mechanistic Studies of Biological Activity
Understanding the precise molecular mechanisms by which this compound exerts its biological effects is crucial for its rational development as a therapeutic agent. The introduction of a fluorine atom can significantly alter a molecule's metabolic stability, binding affinity, and membrane permeability. arabjchem.org The aminomethyl group can act as a key pharmacophore, participating in hydrogen bonding and ionic interactions with biological targets.
Future mechanistic studies should aim to:
Identify Biological Targets: High-throughput screening and target identification technologies can be employed to determine the specific proteins, enzymes, or receptors with which this compound interacts.
Elucidate Signaling Pathways: Once a target is identified, further studies will be necessary to delineate the downstream signaling pathways that are modulated by the compound. This could involve techniques such as Western blotting, reporter gene assays, and transcriptomic analysis. For instance, benzo[b]thiophene 1,1-dioxide derivatives have been shown to inhibit STAT3 phosphorylation and induce apoptosis in cancer cells. nih.govresearchgate.net Investigating similar effects for this compound could be a fruitful area of research.
Investigate the Role of Fluorine: The fluorine atom at the 5-position is expected to influence the compound's pharmacokinetic and pharmacodynamic properties. Studies could be designed to compare the activity of the fluorinated compound with its non-fluorinated counterpart to understand the specific contributions of the fluorine atom to its biological profile.
Computational Design for Enhanced Selectivity and Potency
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design of new molecules with improved properties. nih.gov For this compound, computational approaches can be used to guide the synthesis of analogs with enhanced selectivity and potency for their biological targets.
Future computational efforts should focus on:
Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, structure-based drug design (SBDD) can be employed to design ligands that fit optimally into the binding site. Molecular docking simulations can predict the binding mode of this compound and its analogs, providing insights into key interactions that contribute to binding affinity. nih.gov This information can then be used to design modifications that enhance these interactions.
Ligand-Based Drug Design: In the absence of a target structure, ligand-based drug design (LBDD) methods can be utilized. Quantitative structure-activity relationship (QSAR) studies can be performed on a series of related benzo[b]thiophene derivatives to identify the physicochemical properties that are important for biological activity. nih.gov This can help in the design of new analogs with improved potency.
Molecular Dynamics Simulations: Molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor interactions. nih.gov By simulating the movement of the ligand within the binding site over time, MD can help to identify stable binding modes and predict the impact of structural modifications on binding affinity and selectivity.
Exploration of Novel Therapeutic Applications
The benzo[b]thiophene scaffold has been associated with a wide range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antidepressant activities. nih.govresearchgate.netunav.edu The unique substitution pattern of this compound may confer activity in novel therapeutic areas.
Future research should explore the potential of this compound and its derivatives in:
Oncology: Benzo[b]thiophene derivatives have shown promise as anticancer agents by targeting various pathways, including tubulin polymerization and STAT3 signaling. nih.govresearchgate.netresearchgate.net The anticancer potential of this compound should be evaluated against a panel of cancer cell lines.
Neurodegenerative Diseases: Given that some benzo[b]thiophene derivatives have shown potential as antidepressants and that related structures like 3-aminobenzofuran derivatives are being explored as multifunctional agents for Alzheimer's disease, investigating the neuropharmacological profile of this compound is a logical next step. unav.edunih.gov Its ability to inhibit cholinesterases or modulate other CNS targets could be explored. nih.gov
Infectious Diseases: The antimicrobial properties of benzo[b]thiophenes are well-documented. nih.gov The efficacy of this compound against a range of bacterial and fungal pathogens, including drug-resistant strains, should be investigated.
Kinase Inhibition: Several 5-hydroxybenzothiophene derivatives have been identified as multi-kinase inhibitors with potential anticancer activity. nih.gov The structural similarity suggests that this compound could also exhibit kinase inhibitory activity, a hypothesis that warrants experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
